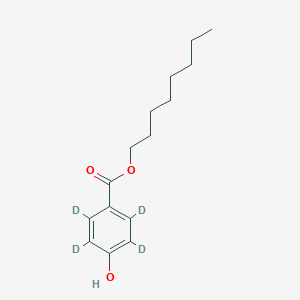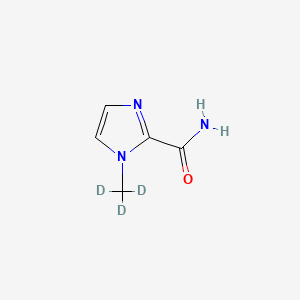
3alpha-Angeloyloxypterokaurene L3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on compounds related to "3alpha-Angeloyloxypterokaurene L3" focuses on the synthesis, analysis, and exploration of their molecular and chemical properties. These studies contribute significantly to the understanding of their potential applications and interactions within various chemical and biological contexts.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, characterized by the specific assembly of core structures followed by functionalization. For example, kaurene derivatives, a closely related group of compounds, are synthesized from basic starting materials through a series of reactions that intricately build up the desired molecular framework (Ahmed, Jakupovic, & Castro, 1991).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using spectroscopic techniques and, in some cases, X-ray crystallography. These methods allow for the detailed understanding of the compound's geometry, bond lengths, and angles, which are crucial for predicting reactivity and interactions (Sakamoto, Matsumoto, & Ōkawa, 1991).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of functional groups and the influence of the compound's structure on its reactivity. For example, the synthesis and reactivity of Ru-based complexes provide insights into the photophysical and electrochemical properties influenced by ancillary ligand structure (Pohkrel et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the behavior of chemical compounds in different environments. These properties are determined through experimental methods and are critical for applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability, are central to the application and handling of the compound. Studies on related compounds, such as enhanced activity of 3alpha-hydroxysteroid dehydrogenase in specific solvents, showcase how chemical environments can significantly impact the properties and activities of compounds (Okochi et al., 2007).
Aplicaciones Científicas De Investigación
Research on Similar Compounds
Neurosteroid Effects on Cognitive and Behavioral Functions:
- Research on neurosteroids, such as 3alpha-androstanediol, has shown their potential in mediating the effects of testosterone on conditioned place preference, indicating a role in cognitive and behavioral functions (Frye et al., 2001). This suggests that compounds with a similar structure or functional groups may also influence neurological pathways and could have applications in studying neurodegenerative diseases or cognitive enhancers.
Antioxidant Activity in Pharmacology:
- The study of antioxidants and their methods of analysis highlights the importance of understanding the chemical properties and activity of compounds such as "3alpha-Angeloyloxypterokaurene L3" (Munteanu & Apetrei, 2021). Antioxidant properties are crucial in pharmacology and nutrition, where they can contribute to the prevention of oxidative stress-related diseases.
Environmental Impact and Degradation:
- The environmental fate of various chemicals, including their breakdown and impact on ecosystems, is a significant area of study. For instance, research on benzophenone-3, a common component in sunscreen, explores its toxicokinetics and environmental occurrence (Kim & Choi, 2014). Understanding the degradation pathways and environmental impact of "this compound" could be essential for assessing its safety and ecological footprint.
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEDWFNWWHKRJU-UWZXKBJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




